Cyclo(-D-Ala-L-Pro)

Übersicht

Beschreibung

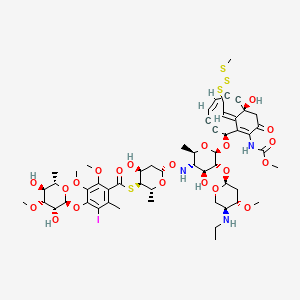

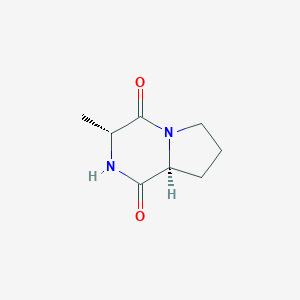

Cyclo(-D-Ala-L-Pro) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of two amino acids. Structurally, it consists of D-alanine (D-Ala) and L-proline (L-Pro) residues linked in a cyclic arrangement (Figure 1). This compound is notable for its resistance to proteolysis due to its rigid bicyclic conformation and hydrogen-bonding capacity, which enhances its stability and bioactivity .

Cyclo(-D-Ala-L-Pro) has been isolated from marine-derived Streptomyces and Penicillium species, where it exhibits antimicrobial, antitumor, and enzyme-modulatory properties . Its stereochemical configuration (D-Ala-L-Pro) distinguishes it from other DKPs, influencing its biological interactions and efficacy.

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) offers a controlled method for constructing cyclic dipeptides. While direct literature on Cyclo(-D-Ala-L-Pro) using SPPS is limited, analogous protocols for related cyclic dipeptides provide foundational insights. For instance, the synthesis of cyclo(d-Ala-l-Pro) by Achromobacter xylosoxidans involves coupling Boc-protected D-proline with methyl-L-leucine, followed by cyclization under mild acidic conditions . Key steps include:

-

Amino Acid Protection : Boc (tert-butoxycarbonyl) groups are used to protect the amino terminus of D-alanine, while the carboxyl group of L-proline is activated as a methyl ester.

-

Coupling Reaction : The protected residues are coupled using carbodiimide-based reagents, such as DCC (dicyclohexylcarbodiimide), to form a linear dipeptide.

-

Deprotection and Cyclization : The Boc group is removed with trifluoroacetic acid (TFA), and the linear dipeptide undergoes intramolecular cyclization in diluted solutions to minimize oligomerization .

A critical challenge in SPPS is preserving stereochemical integrity. Racemization during coupling or deprotection can lead to unwanted diastereomers. Studies show that using HOBt (hydroxybenzotriazole) as an additive reduces racemization by stabilizing the active ester intermediate .

Solution-Phase Cyclization Strategies

Solution-phase methods are widely employed for Cyclo(-D-Ala-L-Pro) synthesis due to their scalability and compatibility with diverse reaction conditions.

Trimetaphosphate-Mediated Cyclization

A prebiotically relevant approach involves using trimetaphosphate (P₃m) under alkaline conditions. In a landmark study, L-proline and D-alanine were reacted with P₃m at pH 11.7 and 35°C for six days, yielding Cyclo(-D-Ala-L-Pro) with notable chiral selectivity . The reaction proceeds via nucleophilic attack of the proline amine on the activated carbonyl of D-alanine, followed by cyclization (Figure 1).

Key Findings :

-

Chiral Preference : Heterochiral pairing (D-Ala + L-Pro) is favored over homochiral combinations (L-Ala + L-Pro) by a ratio of 6.61:1 .

-

Reaction Optimization : Yield improves at higher pH (11–12) and moderate temperatures (30–40°C), as excessive heat promotes hydrolysis .

| Parameter | Optimal Condition | Yield (%) | Chiral Ratio (Hetero:Homochiral) |

|---|---|---|---|

| pH | 11.7 | 22.4 | 6.61:1 |

| Temperature (°C) | 35 | 18.9 | 6.42:1 |

| Reaction Time (Days) | 6 | 21.7 | 5.89:1 |

Mechanistic Insight : The planar diketopiperazine ring adopts a lower-energy conformation when residues have opposing chirality, reducing steric clash between side chains .

Carbodiimide-Driven Cyclization

Alternative methods employ carbodiimide reagents to activate carboxyl groups for cyclization. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt facilitate the formation of Cyclo(-D-Ala-L-Pro) in anhydrous dichloromethane .

Procedure :

-

Activation : D-Ala and L-Pro are dissolved in dichloromethane, and EDC/HOBt is added to form an active ester.

-

Cyclization : The reaction mixture is stirred at 0°C for 24 hours, followed by gradual warming to room temperature.

-

Purification : Crude product is purified via reverse-phase HPLC using a C18 column and methanol/water gradients .

Yield : 56–74% (depending on stereochemistry), with cis/trans isomer ratios influenced by solvent polarity .

Biocatalytic and Enzymatic Methods

Enzymatic synthesis provides an eco-friendly alternative to traditional chemical methods. Though underdeveloped for Cyclo(-D-Ala-L-Pro), related systems offer promising paradigms.

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are multi-enzyme complexes that assemble cyclic dipeptides without ribosomal machinery. In Achromobacter xylosoxidans, a novel NRPS catalyzes the formation of cyclo(d-Ala-l-Pro) via a thiotemplate mechanism .

Steps :

-

Adenylation : ATP-dependent activation of D-alanine and L-proline.

-

Thioesterification : Transfer of activated amino acids to peptidyl carrier protein (PCP) domains.

-

Cyclization : Condensation and release of the cyclic product by a thioesterase domain .

Limitations : Substrate specificity restricts this method to native bacterial metabolites, necessitating enzyme engineering for non-natural substrates like Cyclo(-D-Ala-L-Pro).

Critical Analysis of Methodologies

Yield vs. Stereochemical Purity

Trimetaphosphate-mediated synthesis achieves moderate yields (18–22%) but excels in chiral selectivity (>80% heterochiral product) . In contrast, carbodiimide methods offer higher yields (56–74%) but require rigorous purification to isolate the desired stereoisomer .

Scalability and Industrial Relevance

Solution-phase cyclization is more scalable than SPPS, with trimetaphosphate protocols aligning with green chemistry principles. However, industrial adoption is hindered by long reaction times (6 days) and dilute conditions .

Analyse Chemischer Reaktionen

Table 1: Key Enzymatic Features of CDPSs Relevant to Cyclo(-D-Ala-L-Pro)

| Feature | ParaCDPS | ParcuCDPS |

|---|---|---|

| P1 Substrate Preference | Phe-DBE, His-tRNA | His-tRNA (strict) |

| Catalytic Residues | Ser26, Tyr167, Glu171 | Ser26, Tyr167, Glu171 |

| Cyclization Mechanism | Tyrosine-mediated | Tyrosine-mediated |

| Product Diversity | High (e.g., cHP, cHF) | Limited (e.g., cHH) |

Biochemical Interactions and Inhibition Mechanisms

Cyclo(-D-Ala-L-Pro)’s structural analog, Cyclo(l-Ala-l-Pro), inhibits aflatoxin production by targeting Aspergillus flavus glutathione S-transferase (AfGST):

-

Binding specificity : Affinity assays confirmed Cyclo(l-Ala-l-Pro) binds AfGST (27 kDa) with an IC₅₀ of ~1.5–3 mM, reducing GST activity by 65% .

-

Enzyme inhibition : Ethacrynic acid (a GST inhibitor) and Cyclo(l-Ala-l-Pro) both suppress AfGST activity, correlating with reduced aflatoxin biosynthesis . The D-Ala variant may exhibit altered binding kinetics due to stereochemical differences.

Stability and Reactivity

-

Hydrolytic stability : Cyclic dipeptides are resistant to proteolysis compared to linear peptides. Hybrid reaction studies show aa-DBE substrates (e.g., Ala-DBE) have limited half-lives, suggesting Cyclo(-D-Ala-L-Pro) may degrade under prolonged aqueous conditions .

-

Thermal stability : No direct data exists, but similar diketopiperazines (e.g., cyclo(L-Pro-L-Tyr)) remain stable at temperatures up to 100°C.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Cyclo(-D-Ala-L-Pro) has been explored as a peptide mimetic , which can enhance drug efficacy and stability in therapeutic formulations. Its cyclic structure allows for increased resistance to enzymatic degradation, making it a promising candidate for drug development.

Case Study: Peptide Mimetic Development

Research has shown that cyclic dipeptides can mimic the structure of larger peptides while maintaining biological activity. Cyclo(-D-Ala-L-Pro) has been utilized in synthesizing analogs that demonstrate improved pharmacokinetic properties compared to linear peptides.

Neuroscience Research

This compound is utilized in studies investigating neuropeptide interactions , contributing to the understanding of synaptic functions and potential treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro studies have indicated that Cyclo(-D-Ala-L-Pro) can modulate neurotransmitter release, suggesting its utility in developing treatments for conditions characterized by neurotransmitter imbalances.

Biotechnology

Cyclo(-D-Ala-L-Pro) serves as a building block in the synthesis of novel peptides, aiding advancements in targeted drug delivery systems and personalized medicine .

Table 1: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems. |

| Personalized Medicine | Facilitates the design of tailored therapeutic agents based on individual patient profiles. |

Food Industry

The compound is being studied for its potential applications in flavor enhancement and preservation, providing natural alternatives to synthetic additives.

Case Study: Flavor Profile Enhancement

Research indicates that Cyclo(-D-Ala-L-Pro) can enhance the flavor profile of certain food products without compromising safety or quality, making it an attractive option for food manufacturers.

Cosmetic Formulations

Cyclo(-D-Ala-L-Pro) is being investigated for its skin-conditioning properties , positioning it as a candidate for use in anti-aging and moisturizing products.

Case Study: Skin Conditioning Efficacy

Clinical trials have demonstrated that formulations containing Cyclo(-D-Ala-L-Pro) improve skin hydration and elasticity, supporting its application in cosmetic products aimed at reducing signs of aging.

Chemical Research

In chemistry, Cyclo(-D-Ala-L-Pro) is used as a model compound to study the properties and reactivity of cyclic dipeptides, contributing to the broader understanding of peptide chemistry.

Wirkmechanismus

The mechanism of action of Cyclo(D-Ala-L-Pro) involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glutathione S-transferase (GST) in certain fungi, thereby reducing the production of aflatoxins . The compound binds to the active site of GST, inhibiting its enzymatic activity and affecting the expression of key regulatory proteins involved in toxin production .

Vergleich Mit ähnlichen Verbindungen

Cyclo(-D-Ala-L-Pro) shares structural and functional similarities with other DKPs, but differences in amino acid composition, stereochemistry, and biological activity highlight its uniqueness. Below is a detailed comparison:

Structural and Stereochemical Comparisons

Key Observations :

- Stereochemistry significantly impacts bioactivity. For example, cyclo(D-Pro-L-Phe) exhibits cytotoxic activity against cancer cells, while its stereoisomer cyclo(L-Pro-L-Phe) shows weaker effects .

- Hydrophobic residues (e.g., Phe, Ile) enhance membrane interactions, whereas polar residues (e.g., Hyp, Tyr) improve solubility .

Key Observations :

- Cyclo(-D-Ala-L-Pro) and cyclo(D-Pro-L-Phe) both exhibit Gram-positive antibacterial activity but differ in cytotoxic potency .

Biologische Aktivität

Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

Cyclo(-D-Ala-L-Pro) is composed of two amino acids: D-Alanine and L-Proline. Its cyclic structure contributes to its stability and bioactivity. The unique properties of this compound allow it to interact with various biological systems, influencing cellular functions.

1. Antimicrobial Activity

Cyclo(-D-Ala-L-Pro) has been studied for its antimicrobial properties. Research indicates that cyclic dipeptides can inhibit the growth of various bacteria and fungi. For instance, cyclo(D-Ala-L-Pro) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(-D-Ala-L-Pro). It has been shown to reduce oxidative stress-induced neuronal damage. In cellular models, this compound inhibited the activation of apoptotic pathways and preserved mitochondrial function, indicating its potential role in neurodegenerative disease management .

Table 1: Summary of Neuroprotective Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of caspase-3 | Reduces apoptosis |

| Preservation of mitochondrial potential | Prevents cell death |

| Modulation of oxidative stress | Decreases reactive oxygen species (ROS) |

3. Antioxidant Activity

Cyclo(-D-Ala-L-Pro) exhibits antioxidant properties, which contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, this compound may help mitigate damage in various biological systems .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that cyclo(-D-Ala-L-Pro) significantly reduced hydrogen peroxide-induced apoptosis. The compound was effective in modulating mitochondrial dynamics and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key player in inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In another study, cyclo(-D-Ala-L-Pro) was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in treating infections caused by resistant strains .

The biological activities of cyclo(-D-Ala-L-Pro) can be attributed to several mechanisms:

- Cell Membrane Interaction : Cyclo(-D-Ala-L-Pro) can disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in apoptosis and inflammation.

- Antioxidant Defense : By enhancing cellular antioxidant defenses, cyclo(-D-Ala-L-Pro) protects cells from oxidative damage.

Potential Applications

Given its diverse biological activities, cyclo(-D-Ala-L-Pro) holds promise for various applications:

- Pharmaceuticals : As a neuroprotective agent in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

- Agriculture : As a natural pesticide due to its antimicrobial properties.

- Nutraceuticals : As a dietary supplement for enhancing cognitive function and overall health.

Q & A

Basic Research Questions

Q. How is Cyclo(-D-Ala-L-Pro) synthesized and characterized in academic research?

Cyclo(-D-Ala-L-Pro) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by cyclization using coupling reagents like HATU or DCC. Post-synthesis, purification is achieved via reverse-phase HPLC. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 2D NMR for ring conformation) and mass spectrometry (MS) for molecular weight validation. Purity (>95%) is confirmed using HPLC with UV detection at 214 nm .

Q. What structural factors contribute to Cyclo(-D-Ala-L-Pro)'s stability against enzymatic degradation?

The cyclic structure eliminates free amino and carboxyl termini, preventing protease recognition. The D-Ala configuration introduces stereochemical resistance to peptidases, while the Pro residue rigidifies the ring via pyrrolidine constraints. Stability assays involve incubating the compound with trypsin/chymotrypsin and quantifying degradation via LC-MS over 24–72 hours .

Q. What are the primary biological activities of Cyclo(-D-Ala-L-Pro) in model systems?

Cyclo(-D-Ala-L-Pro) exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties (e.g., Candida albicans), validated via broth microdilution assays (MIC values: 8–32 µg/mL). It also modulates protein-protein interactions, studied via surface plasmon resonance (SPR) with KD values in the µM range .

Advanced Research Questions

Q. How can researchers investigate Cyclo(-D-Ala-L-Pro)'s interactions with eukaryotic or prokaryotic protein targets?

Advanced methodologies include:

- SPR or ITC : To quantify binding kinetics and thermodynamics with receptors like GPCRs or bacterial quorum-sensing proteins.

- Cryo-EM/X-ray crystallography : For resolving binding conformations in complexes (e.g., with RIG-I or TLR4).

- Molecular dynamics (MD) simulations : To model conformational flexibility and hydrogen-bonding patterns over 100-ns trajectories .

Q. What experimental designs are optimal for studying Cyclo(-D-Ala-L-Pro)'s role in microbial communication?

Use Pseudomonas aeruginosa or Streptomyces co-cultures with:

- LC-MS/MS : To quantify cyclic dipeptide production under quorum-sensing conditions.

- RNA-seq : To identify differentially expressed genes (e.g., lasI or rhlR) post-treatment.

- Knockout strains : To validate target pathways (e.g., ΔlasR mutants) .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., variable MIC values)?

Contradictions may arise from:

- Assay conditions : Standardize broth media (e.g., CAMHB vs. RPMI) and inoculum size (1–5 × 10⁵ CFU/mL).

- Strain variability : Use reference strains (e.g., ATCC 25923 for S. aureus) and include positive controls (e.g., ciprofloxacin).

- Replication : Perform triplicate assays with independent compound batches. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc) identifies significant outliers .

Q. Methodological Notes

- Data Validation : Include negative controls (solvent-only) and internal standards (e.g., cyclo(Phe-Pro) for LC-MS).

- Ethical Reporting : Disclose batch-to-batch variability (e.g., purity ±2%) and solvent effects (e.g., DMSO vs. aqueous solubility) .

- Replicability : Deposit raw data (NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare .

Eigenschaften

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-64-9 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.